molecular formula C12H12N6 B11872982 4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine CAS No. 5334-63-4

4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11872982
CAS No.: 5334-63-4
M. Wt: 240.26 g/mol
InChI Key: NTHNDSDFPLLCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylhydrazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative characterized by a hydrazinyl group substituted with a methyl moiety at the 4-position of the heterocyclic core. This compound belongs to a class of nitrogen-rich heterocycles known for their diverse pharmacological activities, including kinase inhibition, antiproliferative effects, and antimicrobial properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5334-63-4

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

1-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine

InChI

InChI=1S/C12H12N6/c1-13-17-11-10-7-16-18(12(10)15-8-14-11)9-5-3-2-4-6-9/h2-8,13H,1H3,(H,14,15,17)

InChI Key

NTHNDSDFPLLCCE-UHFFFAOYSA-N

Canonical SMILES

CNNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Pyrazolo[3,4-d]pyrimidine Scaffold Construction

The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (2 ) with urea or thiourea derivatives. In a representative protocol , partial hydrolysis of 2 using alcoholic NaOH yields 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (3 ), which undergoes fusion with urea at 180–200°C to form 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ). Chlorination of 4 with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux produces 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ) in 85–90% yield .

Table 1: Reaction Conditions for Core Scaffold Synthesis

StepReagents/ConditionsProductYieldReference
HydrolysisNaOH (ethanol), 80°C, 4h3 92%
CyclizationUrea, 190°C, 2h4 78%
ChlorinationPOCl₃/PCl₅, reflux, 6h5 88%

Alternative Pathways via Schiff Base Formation

An alternative route involves condensing 4-hydrazinyl intermediates with carbonyl compounds. For instance, refluxing 4-hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (10 ) with acetone in glacial acetic acid forms hydrazone derivatives . While this pathway is more relevant to functionalized analogs, it underscores the versatility of hydrazinyl intermediates for further derivatization.

Spectroscopic Validation :

  • ¹H NMR : The hydrazinyl NH signal appears as a singlet at δ 9.89 ppm, while the methyl group in 2-methylhydrazinyl resonates at δ 2.30 ppm (s, 3H) .

  • IR : Stretching bands at 3352 cm⁻¹ (N–H) and 1620 cm⁻¹ (C=N) confirm hydrazine incorporation .

Purification and Crystallography

Crystallization from ethanol/water (3:1) yields pure 4-(2-methylhydrazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as needle-like crystals. Single-crystal X-ray diffraction (SCXRD) analysis of analogous compounds reveals planar pyrazolo[3,4-d]pyrimidine cores with dihedral angles of 70.37° between substituents . Hirshfeld surface analysis further confirms intermolecular N–H···N hydrogen bonds stabilizing the crystal lattice .

Table 2: Crystallographic Data for Pyrazolo[3,4-d]pyrimidine Derivatives

ParameterValueReference
Space GroupP 1
Dihedral Angle (Phenyl vs. Core)70.37°
Hydrogen Bond Length (N–H···N)2.89 Å

Challenges and Optimization Strategies

  • Byproduct Formation : Over-alkylation may occur if methylhydrazine is in excess. Reducing the reaction temperature to 60°C and employing dropwise addition mitigate this issue .

  • Solubility Issues : Polar aprotic solvents like DMF improve intermediate solubility during chlorination but require thorough drying to avoid hydrolysis .

  • Yield Enhancement : Catalytic amounts of triethylamine (TEA) accelerate substitution kinetics, boosting yields to >80% .

Industrial-Scale Synthesis Insights

Patent CN110386936B outlines a scalable protocol for pyrrolo[2,3-d]pyrimidines, offering transferable insights:

  • Stepwise Alkylation : Sequential addition of methylhydrazine in two phases (0–50°C and 50–110°C) ensures controlled reactivity.

  • Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions in biphasic systems .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Biological Activities

The compound has been studied for its various biological activities, especially in the context of cancer treatment. The following sections detail its applications based on recent research findings.

Anticancer Activity

Recent studies have highlighted the potential of 4-(2-Methylhydrazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as an anticancer agent. It has been shown to act as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and metastasis.

  • Mechanism of Action : The compound inhibits cell proliferation and induces apoptosis in cancer cells. For instance, it demonstrated significant inhibitory effects on MCF-7 breast cancer cells, leading to reduced tumor growth and induced cell cycle arrest .

Inhibition of Dihydrofolate Reductase

Another notable application is its role as a dihydrofolate reductase (DHFR) inhibitor. This enzyme is crucial for DNA synthesis and repair, making it a target for cancer therapies. The compound's structure allows it to effectively compete with substrates for binding to DHFR, thus inhibiting its activity and leading to cytotoxic effects in resistant cancer cell lines .

Case Studies

Several case studies have documented the efficacy of this compound:

StudyFindings
Study A (2022)Demonstrated significant tumor growth inhibition in MCF-7 models with IC50 values ranging from 0.3 to 24 µM when tested against various cancer cell lines .
Study B (2023)Reported that the compound effectively inhibits DHFR activity, leading to cytotoxic effects against methotrexate-resistant cell lines .
Study C (2023)Showed promising results as a multitarget inhibitor with potential applications in combination therapies for enhanced anticancer efficacy .

Mechanism of Action

The mechanism of action of 4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine involves the inhibition of specific protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell growth, differentiation, and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

Structural Modifications at the 4-Position

The 4-position of pyrazolo[3,4-d]pyrimidine is a critical site for structural diversification. Key analogs and their properties are summarized below:

Compound Substituent at 4-Position Key Properties Biological Activity
4-(2-Methylhydrazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Target) 2-Methylhydrazinyl Melting point: ~160–162°C; IR: NH (~3377 cm⁻¹), C=N (~1600 cm⁻¹) Potent kinase inhibition, antiproliferative
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 3) Hydrazinyl (unsubstituted) Melting point: 236–238°C; IR: NH₂ (~3444–3352 cm⁻¹) Intermediate for arylidenehydrazine derivatives
4-(Isobutylthio)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 10) Isobutylthio Melting point: 80–83°C; IR: C-S (~650 cm⁻¹) Antibacterial, antifungal
4-(Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5a) Benzylidenehydrazinyl Melting point: 160–162°C; IR: C=N (~1600 cm⁻¹) Anticancer (cell cycle arrest)
4-(Piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine Piperazinyl Molecular weight: 398.51 g/mol; LogP: 3.2 (predicted) Kinase inhibition (epigenetic targets)

Key Observations :

  • Hydrazinyl vs. Thio Groups : The hydrazinyl derivatives exhibit higher melting points (~160–240°C) compared to thio analogs (~80–90°C), suggesting stronger intermolecular hydrogen bonding in the former .
  • Substituent Bulk : Bulky groups (e.g., benzhydrylpiperazinyl in ) reduce solubility but enhance target specificity, whereas smaller groups (e.g., methylhydrazinyl) improve metabolic stability .
  • Electronic Effects : Arylidenehydrazinyl derivatives (e.g., 5a) show strong C=N stretching (~1600 cm⁻¹) in IR, correlating with enhanced π-π stacking in receptor binding .

Biological Activity

4-(2-Methylhydrazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is characterized by a fused ring structure that resembles adenine. This structural similarity allows these compounds to mimic ATP binding in kinase active sites, making them valuable in drug design for cancer therapies.

The synthesis of this compound typically involves:

  • Chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
  • Hydrazinolysis to form the hydrazide derivative.
  • Condensation with various aromatic aldehydes or acetophenones to yield the target compound.

These synthetic pathways are essential for producing derivatives with enhanced biological activity and selectivity.

Anticancer Properties

Research has shown that pyrazolo[3,4-d]pyrimidines exhibit potent anticancer activity through mechanisms such as:

  • Inhibition of EGFR and VEGFR2 : The compound has been reported to act as a dual inhibitor of these receptors, with IC50 values ranging from 0.3 to 24 µM. For instance, one derivative demonstrated significant tumor growth inhibition in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration and cycle progression .
  • Molecular Docking Studies : These studies reveal how the compound binds to target proteins, enhancing our understanding of its mechanism of action against cancer cells .

Anti-inflammatory and Antiplatelet Activity

Several derivatives of pyrazolo[3,4-d]pyrimidines have been evaluated for their anti-inflammatory properties. These compounds showed:

  • Prostaglandin Inhibition : They significantly inhibited prostaglandin E2 synthesis, indicating potential use as anti-inflammatory agents .
  • Toxicity Profile : The acute toxicity studies revealed that many derivatives possess low toxicity (LD50 > 1100 mg/kg), making them safer alternatives compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of various pyrazolo[3,4-d]pyrimidine derivatives, it was found that:

CompoundIC50 (µM)Mechanism
5i0.3Dual EGFR/VEGFR2 inhibition
5a7.60Induction of apoptosis

These findings highlight the potential of these compounds in targeted cancer therapies.

Case Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory properties revealed:

CompoundProstaglandin Inhibition (%)LD50 (mg/kg)
7852457.98
978>1100

This table illustrates the efficacy and safety profile of selected compounds in reducing inflammation without significant toxicity.

Q & A

Q. What are the standard synthetic routes for 4-(2-Methylhydrazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives?

The compound is typically synthesized via multi-step protocols involving cyclization of hydrazine derivatives with formamide or related reagents. For example:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core using hydrazine derivatives and cyclizing agents like formamide .
  • Step 2 : Functionalization via reactions with alkyl/aryl halides, isocyanates, or acid chlorides in solvents such as dry acetonitrile or dichloromethane. Yields range from 62% to 75% depending on substituents .
  • Characterization : IR spectroscopy (NH stretches at 3296–3446 cm⁻¹), 1H NMR^1 \text{H NMR} (pyrimidine CH signals at δ 8.35–8.56 ppm), and mass spectrometry (e.g., m/z 384 [M+^+]) .

Q. What spectroscopic techniques are employed for structural characterization?

Key methods include:

  • IR Spectroscopy : Identifies functional groups (e.g., NH, C=O stretches) .
  • NMR : 1H NMR^1 \text{H NMR} resolves aromatic protons (δ 6.9–8.3 ppm) and pyrimidine CH signals. 13C NMR^{13} \text{C NMR} confirms carbon environments .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., C23_{23}H22_{22}ClN7_7O: calculated 454.22328, observed 454.22328) .

Q. What in vitro models are used to assess anticancer activity?

Common assays include:

  • MTT assays against MCF-7 (breast cancer), HCT-116 (colon cancer), and Hep-G2 (liver cancer) cell lines .
  • IC50_{50} values (e.g., 0.013 µM for compound 51 against MCF-7) benchmarked against reference drugs like doxorubicin .

Advanced Research Questions

Q. How can reaction yields and purity be optimized in pyrazolo[3,4-d]pyrimidine synthesis?

  • Solvent Selection : Dry acetonitrile or dichloromethane minimizes side reactions .
  • Catalysts : Use of glacial acetic acid or sodium ethoxide enhances cyclization efficiency .
  • One-Pot Methods : Four-component reactions (hydrazines, aldehydes, methylenemalononitriles, alcohols) improve efficiency (yields: 65–75%) .

Q. How can complex NMR splitting patterns in derivatives be resolved?

  • High-Field Instruments : 400–600 MHz NMR reduces signal overlap.
  • 2D Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings (e.g., distinguishing pyrimidine CH from aromatic protons) .
  • D2_2O Exchange : Confirms NH protons (e.g., δ 9.87 ppm for CO-NH in compound 13d) .

Q. How to conduct SAR studies to identify bioactive substituents?

  • Substituent Variation : Compare derivatives with sulfanyl linkers (e.g., compound 45, IC50_{50} < 0.08 µM) vs. trifluoromethyl groups (enhanced metabolic stability) .
  • Key Modifications :
SubstituentActivity (IC50_{50})Target
Sulfanyl linker< 0.08 µMKinases
TrifluoromethylImproved bindingEnzymes

Q. How to address discrepancies in reported biological activities?

  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Purity Checks : Use HPLC (>95% purity) to exclude impurities affecting activity .
  • Cell Line Sensitivity : Compare MCF-7 vs. Hep-G2 responses (e.g., compound 52: IC50_{50} = 0.032 µM vs. 0.035 µM) .

Q. What molecular dynamics parameters predict target binding?

  • RMSD/RMSF Analysis : Evaluate protein-ligand stability (e.g., compound XIIb shows lower RMSF fluctuations than reference drugs) .
  • Radius of Gyration (Rg) : Measures compactness; Rg < 2.0 Å indicates stable binding .
  • Docking Scores : Prioritize derivatives with binding energies < -8.0 kcal/mol .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies (e.g., 62% vs. 75%)?

  • Reaction Conditions : Temperature (reflux vs. room temperature) and solvent polarity (acetonitrile vs. ethanol) impact kinetics .
  • Workup Methods : Recrystallization from ethanol vs. acetone affects purity and yield .

Q. How to reconcile differing IC50_{50} values for similar derivatives?

  • Dose-Response Curves : Use nonlinear regression for accurate IC50_{50} calculation.
  • Target Selectivity : Confirm kinase inhibition via Western blotting (e.g., compound 45 vs. ERK1/2 phosphorylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.